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Compound of Interest

Compound Name:
3-Bromo-5,6-dihydro-4H-

pyrrolo[1,2-B]pyrazole

Cat. No.: B042010 Get Quote

A detailed guide for researchers, scientists, and drug development professionals on the

structural landscape of pyrrolo[1,2-b]pyridazine derivatives, supported by experimental X-ray

crystallographic data. This guide provides a comparative analysis of key structural parameters

and a comprehensive experimental protocol for crystallographic studies.

The pyrrolo[1,2-b]pyridazine scaffold is a significant heterocyclic framework in medicinal

chemistry, exhibiting a wide range of biological activities. Understanding the three-dimensional

structure of these derivatives is crucial for structure-activity relationship (SAR) studies and

rational drug design. X-ray crystallography provides definitive insights into their solid-state

conformation and intermolecular interactions. This guide compares the crystallographic data of

three distinct pyrrolo[1,2-b]pyridazine derivatives: 2-(4-chlorophenyl)-7-methylpyrrolo[1,2-

b]pyridazine ( 1 ), Methyl 7-ethyl-2-phenylpyrrolo[1,2-b]pyridazine-5-carboxylate ( 2a ), and 2,7-

dimethyl-5,6-bis(methoxycarbonyl)pyrrolo[1,2-b]pyridazine ( 3 ).

Comparative Crystallographic Data
The crystallographic data for the three derivatives reveals variations in their crystal systems,

space groups, and unit cell parameters, reflecting the influence of different substituents on the

crystal packing.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 6 Tech Support

https://www.benchchem.com/product/b042010?utm_src=pdf-interest
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b042010?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Parameter

2-(4-
chlorophenyl)-7-
methylpyrrolo[1,2-
b]pyridazine (1)[1]
[2]

Methyl 7-ethyl-2-
phenylpyrrolo[1,2-
b]pyridazine-5-
carboxylate (2a)[3]

2,7-dimethyl-5,6-
bis(methoxycarbon
yl)pyrrolo[1,2-
b]pyridazine (3)

Formula C₁₄H₁₁ClN₂ C₁₇H₁₆N₂O₂ C₁₃H₁₄N₂O₄

Crystal System Monoclinic Triclinic Monoclinic

Space Group P2₁/c P-1 P2₁/c

a (Å) 3.8568(1) 8.83(2) 10.457(1)

b (Å) 11.0690(3) 10.59(3) 8.081(1)

c (Å) 26.4243(7) 16.57(5) 15.531(2)

α (°) ** 90 88.16(12) 90

β (°) 92.777(1) 81.03(13) 108.89(1)

γ (°) 90 66.81(11) 90

Volume (Å³) ** 1127.5(1) 1402(8) 1241.1(3)

Z 4 2 4

Temperature (K) 113 293 150

Table 1: Comparison of Crystallographic Data for Pyrrolo[1,2-b]pyridazine Derivatives.

In compound 2a, the presence of a phenyl and an ethyl group leads to a triclinic crystal system,

with two independent molecules in the asymmetric unit.[3] The aromatic fragments in these two

molecules are non-planar, with dihedral angles of 26.82(6)° and 16.42(6)° respectively.[3] In

contrast, derivative 1, featuring a chlorophenyl and a methyl group, adopts a monoclinic crystal

system.[1][2] The molecule assumes a planar conformation in the crystal, and the packing is

characterized by π-π stacking with an interplanar spacing of 3.400 Å.[1]
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The determination of the crystal structures of these pyrrolo[1,2-b]pyridazine derivatives involves

a standardized workflow, from crystal growth to data analysis.

Crystal Growth
Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a

saturated solution of the compound. Common solvents for this class of compounds include

isopropanol, methanol, or ethanol. The process involves dissolving the purified compound in a

minimum amount of the chosen solvent, followed by filtration to remove any insoluble

impurities. The clear solution is then allowed to stand undisturbed at room temperature,

enabling the slow evaporation of the solvent and the formation of well-ordered crystals over

several days.

X-ray Data Collection and Structure Refinement
Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a

goniometer head.

Data Collection: The mounted crystal is placed in a diffractometer. For the derivatives

discussed, data was collected at low temperatures (113 K for 1 and 150 K for 3) to minimize

thermal vibrations and improve data quality. X-ray diffraction data are collected using either

Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54178 Å) radiation. A series of diffraction images are

recorded as the crystal is rotated.

Data Processing: The collected diffraction images are processed to integrate the reflection

intensities and apply corrections for factors such as Lorentz and polarization effects.

Structure Solution and Refinement: The crystal structure is solved using direct methods or

Patterson methods, which provide an initial model of the electron density. This model is then

refined using full-matrix least-squares on F². All non-hydrogen atoms are typically refined

anisotropically. Hydrogen atoms are usually placed in calculated positions and refined using

a riding model.

Visualization of the Crystallographic Workflow
The general workflow for X-ray crystallography of small molecules like pyrrolo[1,2-b]pyridazine

derivatives can be visualized as a sequential process.
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Figure 1: General workflow for X-ray crystallography of small molecules.
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This comparative guide highlights the structural diversity within the pyrrolo[1,2-b]pyridazine

class and provides a foundational experimental framework for researchers. The detailed

crystallographic data presented can aid in computational modeling and the design of new

derivatives with enhanced biological activities.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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